Olpadronic acid
Overview
Description
Used for the preparation of bisphosphonic acid derivatives as anti-osteoporosis
Olpadronic acid is a biochemical.
Scientific Research Applications
1. Treatment of Medical Osteopathies
Olpadronic acid, a nitrogenated bisphosphonate, has been identified for its potential in treating medical osteopathies, including Paget's bone disease and bone metastases. It exhibits greater dosage flexibility, more predictable effects, and higher digestive tolerability than other bisphosphonates. It has a higher pharmacological potency compared to pamidronate and is close to alendronate. Its water solubility is notably higher, which may contribute to its high tolerability and wider clinical applications in various bone-involving diseases such as osteoporosis, malignancies, and rheumatoid arthritis (Roldán, Pérez-Llore, & Ferretti, 1998).
2. Osteogenesis Imperfecta in Children
Olpadronic acid has been studied in children with osteogenesis imperfecta. A randomized double-blind placebo-controlled trial showed that oral olpadronate led to a 31% reduction in the relative risk of long bone fractures. The treatment also resulted in significant increases in spinal bone mineral content (BMC) and bone mineral density (BMD). However, there were no detectable effects on functional outcome, suggesting further studies are needed to assess its long-term impact on the natural course of osteogenesis imperfecta (Sakkers et al., 2004).
3. Antiresorptive Properties and Binding to Bone Mineral
Olpadronic acid, when modified by substituting its hydroxyl group with an amino group, shows altered antiresorptive properties while retaining similar bone mineral binding affinity. This study highlights the complexity of the entire bisphosphonate molecule in cellular antiresorptive actions and suggests that olpadronic acid could be used to study specific cellular effects involved in bisphosphonate action (van Beek, Löwik, Que, & Papapoulos, 1996).
4. Inhibiting Skeletal Prostate Cancer Progression
Olpadronic acid has been shown to be effective in reducing tumor burden in a prostate cancer nude mouse model. The study demonstrated that olpadronate significantly reduced tumor growth in bone, as assessed by both green fluorescent protein (GFP) imaging and radiography, suggesting its potential as an effective inhibitor of skeletal progression in clinical prostate cancer (Yang et al., 2006).
5. Impact on Enzymes of Mevalonate Pathway
A study on the effects of nitrogen-containing bisphosphonates, including olpadronic acid, on enzymes of the mevalonate pathway found that these bisphosphonates inhibit isopentenyl pyrophosphate isomerase/farnesyl pyrophosphate synthase activity. This aligns with their antiresorptive potencies in vitro and in vivo, providing insights into their intracellular targets and suggesting a specific molecular mechanism of action (van Beek, Pieterman, Cohen, Löwik, & Papapoulos, 1999).
properties
IUPAC Name |
[3-(dimethylamino)-1-hydroxy-1-phosphonopropyl]phosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15NO7P2/c1-6(2)4-3-5(7,14(8,9)10)15(11,12)13/h7H,3-4H2,1-2H3,(H2,8,9,10)(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEPSJNLORCRBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15NO7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212479 | |
Record name | Olpadronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Olpadronic acid | |
CAS RN |
63132-39-8 | |
Record name | Olpadronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63132-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olpadronic acid [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063132398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olpadronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Olpadronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OLPADRONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/874HHB2V3S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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